Carboxyatractyloside (dipotassium)

Description

Historical Context of Carboxyatractyloside (B560681) (dipotassium) Discovery and Early Research

The toxic properties of plants containing carboxyatractyloside and its analog, atractyloside (B1665827), have been recognized for centuries. Historical records dating back to around 300 B.C. mention the lethality of the "Chamaeleon" plant, now known as the birdlime thistle (Atractylis gummifera), to animals. taylorfrancis.com Throughout history, the rhizomes of this thistle were used in traditional medicine for various ailments, but were also associated with numerous poisonings. taylorfrancis.com

The scientific investigation into the toxic principles of these plants began in earnest in the 20th century. The initial name for carboxyatractyloside was gummiferin, derived from Atractylis gummifera. nih.gov Early research in the 1960s and 1970s focused on isolating and characterizing these toxic compounds. ontosight.ainih.gov Scientists discovered that carboxyatractyloside was a potent inhibitor of oxidative phosphorylation, a key process in cellular energy production. ontosight.ai This early work laid the foundation for understanding its mechanism of action at the molecular level, specifically its interaction with the adenine (B156593) nucleotide translocase. aphios.comontosight.ai

Natural Occurrence and Botanical Sources of Carboxyatractyloside (dipotassium)

Carboxyatractyloside is a naturally occurring toxin produced by several plant species. caymanchem.comwikipedia.org Its presence is a defense mechanism for these plants against herbivores.

Carboxyatractyloside is primarily found in plants belonging to the Asteraceae family, also known as the Compositae family. taylorfrancis.comnih.govresearchgate.net Within this family, the genera Xanthium and Atractylis are the most well-documented producers of this compound. nih.govwikipedia.org

| Plant Family | Genus | Common Name(s) |

| Asteraceae (Compositae) | Xanthium | Cocklebur nih.govresearchgate.net |

| Asteraceae (Compositae) | Atractylis | Birdlime thistle taylorfrancis.com |

| Asteraceae (Compositae) | Callilepis | - taylorfrancis.com |

| Asteraceae (Compositae) | Wedelia | - taylorfrancis.com |

Specific species known to contain carboxyatractyloside include Xanthium strumarium and Atractylis gummifera. wikipedia.org The concentration of carboxyatractyloside can vary depending on the plant part and its developmental stage, with the highest levels often found in the seeds and seedlings. aphios.comnih.gov

The isolation of carboxyatractyloside from plant material for research purposes typically involves extraction and chromatographic techniques. Given that carboxyatractyloside is a polar, hydrophilic compound, it has poor solubility in organic solvents. nih.gov

A general procedure for its isolation begins with the pulverization of dried plant material, often the seeds or rhizomes. aphios.comtaylorfrancis.com This is followed by extraction with a polar solvent. For instance, carboxyatractyloside can be extracted from Xanthium sibiricum seeds. aphios.com

Further purification is achieved through column chromatography. aphios.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The final step often involves crystallization to obtain the purified compound, which can then be stabilized as a dipotassium (B57713) salt. aphios.com A reversed-phase high-performance liquid chromatographic (HPLC) method has also been developed for the analysis of carboxyatractyloside. nih.gov

Structure

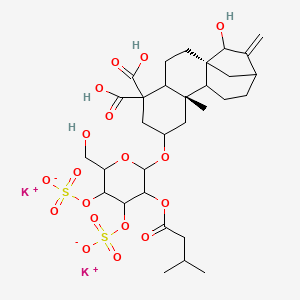

2D Structure

Properties

Molecular Formula |

C31H44K2O18S2 |

|---|---|

Molecular Weight |

847.0 g/mol |

IUPAC Name |

dipotassium;[2-[[(1S,9S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16?,17?,18?,19?,20?,22?,23?,24?,25?,26?,29-,30-;;/m0../s1 |

InChI Key |

FPJGZZYAZUKPAD-WCOVHXCISA-L |

Isomeric SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2C[C@]3(C4CCC5C[C@]4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Carboxyatractyloside Dipotassium Action

Direct Interaction with Mitochondrial Adenine (B156593) Nucleotide Translocase (ANT)

The primary molecular target of carboxyatractyloside (B560681) (dipotassium) is the Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane. ontosight.aimedchemexpress.comaphios.com This protein is responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. aphios.comnih.gov

Specificity and High Affinity of Carboxyatractyloside (dipotassium) for ANT

Carboxyatractyloside (dipotassium) exhibits a high degree of specificity and binds with high affinity to the ANT protein. aphios.com This binding is characterized by a low dissociation constant (Kd) in the nanomolar range, indicating a very strong and stable interaction. aphios.comwikipedia.org The potent nature of this binding makes carboxyatractyloside a more effective inhibitor of the ANT than its analogue, atractyloside (B1665827). wikipedia.org Research has shown that the toxic effects of carboxyatractyloside are largely due to the collective binding affinity of its various chemical groups to the carrier protein. aphios.com

Conformational Stabilization of ANT (c-state) by Carboxyatractyloside (dipotassium)

The ANT protein alternates between two main conformational states during its transport cycle: the cytosolic-facing "c-state" and the matrix-facing "m-state". Carboxyatractyloside (dipotassium) specifically binds to the ANT when it is in the c-state, effectively locking it in this conformation. aphios.comnih.gov This stabilization of the c-state prevents the translocase from transitioning to the m-state, thereby halting the transport cycle. nih.gov This irreversible locking of the ANT in the c-state is a key feature of carboxyatractyloside's mechanism of action. nih.gov

Disruption of ADP/ATP Exchange Across the Inner Mitochondrial Membrane

By binding to and stabilizing the c-state of the ANT, carboxyatractyloside (dipotassium) directly blocks the exchange of ADP and ATP across the inner mitochondrial membrane. medchemexpress.comaphios.comnih.gov The influx of ADP from the cytoplasm into the mitochondrial matrix and the efflux of newly synthesized ATP from the matrix to the cytoplasm are both inhibited. aphios.com This disruption is a direct consequence of the physical obstruction of the translocase's transport pathway. aphios.com

Consequences on Mitochondrial Bioenergetics and Cellular Respiration

Impairment of Oxidative Phosphorylation

Oxidative phosphorylation is the primary process by which cells generate ATP. youtube.com This process is tightly coupled to the availability of ADP in the mitochondrial matrix. nih.gov By preventing the transport of ADP into the mitochondria, carboxyatractyloside (dipotassium) effectively starves the ATP synthase enzyme of its substrate. medchemexpress.comaphios.comnih.gov This leads to a direct and potent inhibition of oxidative phosphorylation. aphios.commerckmanuals.com

Attenuation of Cellular Energy Production and Metabolism

The impairment of oxidative phosphorylation results in a dramatic decrease in the cell's ability to produce ATP. medchemexpress.comnih.gov This leads to a state of cellular energy depletion, which has widespread consequences for cellular metabolism and function. ontosight.ainih.gov Tissues with high energy demands are particularly susceptible to the effects of carboxyatractyloside-induced energy crisis. ontosight.ai

Data Tables

| Parameter | Description | Reference |

| Target | Adenine Nucleotide Translocase (ANT) | ontosight.aimedchemexpress.comaphios.com |

| Binding Affinity (Kd) | 5-10 nM | aphios.com |

| Conformational State Stabilized | c-state (cytosolic-facing) | aphios.comnih.gov |

| Process | Effect of Carboxyatractyloside (dipotassium) | Reference |

| ADP/ATP Exchange | Inhibited | medchemexpress.comaphios.comnih.gov |

| Oxidative Phosphorylation | Impaired | aphios.commerckmanuals.com |

| Cellular ATP Production | Decreased | medchemexpress.comnih.gov |

Alterations in Mitochondrial Membrane Potential

Carboxyatractyloside (CAT), a potent inhibitor of the adenine nucleotide translocator (ANT), significantly impacts the mitochondrial membrane potential. By binding to the ANT, CAT locks the carrier in a specific conformation, which leads to the opening of the permeability transition pore (PTP). oroboros.at This event disrupts the inner mitochondrial membrane's integrity, causing a loss of the mitochondrial membrane potential. oroboros.at Studies on isolated mitochondria have demonstrated that in the presence of a high intramitochondrial potassium (K+) concentration, carboxyatractyloside induces rapid and extensive mitochondrial Ca2+ release, which is accompanied by membrane de-energization and swelling. nih.gov Conversely, in mitochondria depleted of K+, carboxyatractyloside's effects are nullified. nih.gov This suggests that the intramitochondrial K+ concentration is a critical factor in the carboxyatractyloside-induced increase in membrane permeability and subsequent loss of membrane potential. nih.gov

Downstream Cellular Events and Signaling Pathways

The interaction of carboxyatractyloside with the adenine nucleotide translocator (ANT) triggers a cascade of downstream cellular events, primarily centered around mitochondrial dysfunction. These events ultimately culminate in the activation of apoptotic signaling pathways.

Elucidation of Mitochondrial Permeability Transition Pore (mPTP) Opening Mechanisms

Carboxyatractyloside is a well-established inducer of the mitochondrial permeability transition pore (mPTP) opening. oroboros.atnih.gov The mPTP is a high-conductance channel in the inner mitochondrial membrane that, when open, allows for the non-selective passage of solutes up to 1.5 kDa. nih.govnih.gov The binding of carboxyatractyloside to the ANT stabilizes the carrier in its "c" conformation, a state where the nucleotide-binding site faces the mitochondrial matrix. oroboros.at This conformational lock is believed to be a key trigger for the opening of the mPTP. oroboros.at The opening of the pore leads to a sudden increase in the permeability of the inner mitochondrial membrane, causing the collapse of the mitochondrial membrane potential and swelling of the mitochondrial matrix due to the osmotic influx of water. oroboros.atnih.gov This process is further facilitated by the presence of intramitochondrial Ca2+. nih.gov

Investigations into Mitochondria-Mediated Apoptotic Pathways

The opening of the mitochondrial permeability transition pore (mPTP) induced by carboxyatractyloside is a critical event that initiates mitochondria-mediated apoptosis. oroboros.atnih.gov The disruption of the inner mitochondrial membrane and the subsequent swelling leads to the rupture of the outer mitochondrial membrane. This rupture allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol. nih.gov Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. mdpi.com The formation of the apoptosome leads to the activation of caspase-9, which in turn activates downstream effector caspases, such as caspase-3, ultimately leading to the execution phase of apoptosis and cell death. mdpi.com

Exploration of Additional Molecular Targets Beyond ANT

Modulation of Mitochondrial Proton (H+) Leak

Carboxyatractyloside has been shown to influence the mitochondrial proton (H+) leak, which is the uncoupled flow of protons across the inner mitochondrial membrane that does not result in ATP synthesis. nih.govportlandpress.com In brown-fat mitochondria, a significant portion of the high basal proton leak was found to be sensitive to carboxyatractyloside, an effect not observed in liver mitochondria. nih.govportlandpress.com This suggests that in certain tissues, the ANT, the target of carboxyatractyloside, may be a significant mediator of the basal proton leak. nih.govportlandpress.com Specifically, research points to the ANT1 isoform as potentially mediating this high basal proton leak in brown-fat mitochondria. nih.gov In contrast, carboxyatractyloside had a minimal effect on fatty-acid-induced uncoupling in brown-fat mitochondria lacking UCP1, a key protein in thermogenesis. nih.gov These findings indicate a complex, tissue-specific role for ANT isoforms in modulating mitochondrial proton leak, which can be dissected using inhibitors like carboxyatractyloside.

Structure Activity Relationship Studies of Carboxyatractyloside Dipotassium

Identification of Essential Chemical Moieties for Adenine (B156593) Nucleotide Translocase Binding

The binding of carboxyatractyloside (B560681) to the adenine nucleotide translocase is a highly specific interaction, involving multiple points of contact between the inhibitor and the protein. Research has identified several key chemical moieties on the CAT molecule that are essential for this high-affinity binding. These include the diterpenoid core, the glycosidic bond, the glucose moiety with its sulfate (B86663) groups, and the isovaleryl chain.

The diterpenoid portion of CAT, known as carboxyatractyligenin, possesses two carboxylic acid groups. These negatively charged groups are critical for the interaction with the ANT. They are believed to form salt bridges with positively charged amino acid residues within the binding pocket of the translocase. Specifically, crystallographic studies have revealed that one of the carboxylates, which is also present in the related compound atractyloside (B1665827) (ATR), forms a salt bridge with arginine residue R79 of the ANT. ku.edu

The glucose moiety is attached to the diterpenoid core via a β-glycosidic linkage. This sugar portion of the molecule is substituted with two sulfate groups. These sulfate groups are thought to mimic the phosphate (B84403) groups of the natural substrates of the translocase, ADP and ATP. wikipedia.org They form hydrogen bonds with several polar amino acid side chains in the binding site, including asparagine (N87), lysine (B10760008) (K91), and arginine (R187). ku.edu

Interestingly, studies have shown that the primary alcohol group on the glucose moiety of CAT does not appear to interact directly with the protein. ku.edu This suggests that this position can be modified with various chemical groups without significantly compromising the inhibitory properties of the molecule.

Characterization of Structural Determinants for Inhibitory Potency and Specificity

The high inhibitory potency and specificity of carboxyatractyloside are determined by the precise arrangement and nature of its functional groups. Comparative studies with its structural analog, atractyloside, have been particularly informative in this regard.

Carboxyatractyloside is approximately 10 times more potent as an ANT inhibitor than atractyloside. ku.edu The primary structural difference between these two molecules is the presence of an additional carboxyl group on the diterpenoid moiety of CAT. This second carboxyl group interacts with another arginine residue, R279, in the ANT binding pocket, albeit via a water molecule. ku.edu This additional interaction is thought to be the main reason for the enhanced affinity and, consequently, the higher inhibitory potency of CAT compared to ATR.

The mode of inhibition also differs between the two compounds. Atractyloside acts as a competitive inhibitor of the ANT, meaning its inhibitory effect can be overcome by increasing the concentration of the natural substrates, ADP and ATP. In contrast, carboxyatractyloside is a non-competitive inhibitor, and its effects are not readily reversed by an excess of substrate. wikipedia.org This suggests that CAT induces a conformational change in the translocase that locks it in an inactive state.

The sulfate groups are also critical for inhibitory activity. Modification or removal of these groups leads to a significant loss of potency, highlighting their importance in anchoring the inhibitor to the binding site. wikipedia.org Similarly, alterations to the isovaleryl group that disrupt its hydrophobic interactions can reduce the inhibitory effect.

The following table summarizes the key structural features of Carboxyatractyloside and their role in the interaction with the Adenine Nucleotide Translocase.

| Chemical Moiety | Interacting Residues in ANT | Importance for Binding and Potency |

| Carboxyl Group 1 | Arginine 79 (R79) | Essential for binding; forms a salt bridge. |

| Carboxyl Group 2 | Arginine 279 (R279) (via H2O) | Enhances potency significantly compared to Atractyloside. |

| Sulfate Group 1 | Asparagine 87 (N87), Lysine 91 (K91) | Crucial for binding; mimics phosphate groups of ADP/ATP. |

| Sulfate Group 2 | Arginine 187 (R187) | Crucial for binding; mimics phosphate groups of ADP/ATP. |

| Isovaleryl Group | Leucine 127 (L127), Valine 130 (V130), Isoleucine 183 (I183) | Contributes to binding affinity through hydrophobic interactions. |

| Primary Alcohol (Glucose) | No direct interaction | Not essential for binding; can be modified. |

Biochemical Pathways and Physiological Systems Under Investigation with Carboxyatractyloside Dipotassium

Characterization of Mitochondrial Transport Systems

Carboxyatractyloside (B560681) is instrumental in characterizing the function and mechanism of mitochondrial transport systems, particularly the adenine (B156593) nucleotide translocase (ANT). oroboros.atnih.gov By binding to the ANT, carboxyatractyloside locks the transporter in a specific conformation, preventing the translocation of ADP into the mitochondrial matrix and ATP out into the cytosol. oroboros.atku.edu This inhibition is a key feature that distinguishes it from other inhibitors and makes it a valuable molecular probe.

The high affinity and specificity of carboxyatractyloside for the ANT allow researchers to:

Isolate and identify the ANT protein: Its tight binding facilitates the purification of the ANT for structural and functional studies.

Elucidate the transport mechanism: By observing the effects of carboxyatractyloside, scientists have gained insights into the "alternating access" model of the ANT, where the carrier exposes its binding site to either the mitochondrial matrix or the intermembrane space. drugbank.com

Study the role of ANT in mitochondrial-mediated processes: Inhibition by carboxyatractyloside helps to determine the dependence of various mitochondrial functions on the continuous exchange of ADP and ATP.

The structure of the bovine ADP/ATP carrier in complex with carboxyatractyloside has been resolved by X-ray crystallography, revealing a deep depression on the surface facing the intermembrane space where the inhibitor binds. ku.edu This structural information provides a molecular basis for its high-affinity binding and inhibitory action. ku.edu

Elucidation of Cellular Energy Transfer Processes

The exchange of ADP and ATP across the inner mitochondrial membrane is a central process in cellular bioenergetics. ku.edu Carboxyatractyloside's ability to halt this exchange makes it an invaluable tool for studying the intricate network of cellular energy transfer. ontosight.aiselleckchem.com

Research utilizing carboxyatractyloside has been pivotal in understanding:

The coupling of oxidative phosphorylation to ATP synthesis: By blocking the export of newly synthesized ATP, carboxyatractyloside effectively uncouples mitochondrial respiration from ATP production in the cytosol, leading to a decrease in cellular ATP levels. ontosight.ai

The role of phosphotransfer networks: Studies have shown that simple diffusion of ATP from mitochondria is insufficient to meet the energy demands of distant cellular compartments like the nucleus. nih.gov The inhibition of ANT by carboxyatractyloside has helped to reveal the importance of phosphotransfer relays, involving enzymes like creatine (B1669601) kinase and adenylate kinase, in efficiently delivering high-energy phosphates throughout the cell. nih.gov

The energetic communication between mitochondria and other organelles: By selectively inhibiting the primary source of cytosolic ATP, researchers can investigate how different cellular processes, such as nuclear import, are energetically supported. nih.gov For instance, studies in cardiomyocytes have demonstrated that nuclear protein import relies on ATP supplied by mitochondrial oxidative phosphorylation, a process that can be blocked by carboxyatractyloside. nih.gov

The use of carboxyatractyloside has underscored the concept that cellular energy metabolism is not merely about the total concentration of ATP but also about the dynamic flux and targeted delivery of high-energy phosphates, which are critical for maintaining cellular function.

Differentiation and Role of Adenine Nucleotide Translocase Isoforms (ANT1, ANT2)

Carboxyatractyloside has been employed to investigate the distinct roles of the different isoforms of the adenine nucleotide translocase, primarily ANT1 and ANT2. nih.gov These isoforms exhibit tissue-specific expression patterns and may have different physiological functions.

A study on brown-fat mitochondria from mice lacking the uncoupling protein 1 (UCP1) utilized carboxyatractyloside to probe the involvement of ANT in fatty-acid-induced uncoupling. nih.gov The findings suggested that the contribution of ANT to this process in UCP1-deficient brown-fat mitochondria was minimal, in contrast to liver mitochondria where it played a more significant role. nih.gov This research highlights the potential for carboxyatractyloside to help dissect the isoform-specific functions of ANT in different tissues and metabolic contexts. nih.gov

Evolution of Research and Future Directions for Carboxyatractyloside Dipotassium

Key Milestones in Carboxyatractyloside (B560681) (dipotassium) Research Development

The journey of Carboxyatractyloside (CATR) from a plant toxin to a sophisticated research tool is marked by several pivotal discoveries. Initially identified in the 1960s from the Mediterranean thistle Atractylis gummifera, it was first named "gummiferin". nih.gov Early research quickly established it as a highly potent and specific inhibitor of the adenine (B156593) nucleotide translocase (ANT), a crucial protein in the inner mitochondrial membrane responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. nih.govwikipedia.org

A significant breakthrough was the recognition that CATR is approximately ten times more potent than its structural analog, atractyloside (B1665827) (ATR). wikipedia.org Unlike ATR, the inhibitory effect of CATR on the ANT is non-competitive, making it a more definitive tool for studying mitochondrial bioenergetics. wikipedia.org The development of the dipotassium (B57713) salt of carboxyatractyloside offered a stable, water-soluble form of the compound, which greatly facilitated its use in experimental settings. nih.gov

The timeline of ANT research itself provided a critical context for the application of CATR. Following the postulation of an ADP/ATP transporter in 1964, the subsequent decades saw intensive research to characterize this protein. nih.gov The sequencing of the human ANT isoform in 1989 was a major leap forward, providing a molecular blueprint for understanding its function and how inhibitors like CATR interact with it. nih.gov

A landmark achievement in CATR research was the elucidation of the crystal structure of the bovine ANT in complex with carboxyatractyloside in 2003 by Pebay-Peyroula and colleagues. nih.govresearchgate.net This provided an unprecedented atomic-level view of how CATR binds to the translocase, locking it in a specific conformation and thereby blocking its transport activity. This structural insight has been fundamental to our current understanding of the ANT mechanism and the action of its inhibitors.

Table 1: Key Milestones in Carboxyatractyloside (dipotassium) Research

| Year/Period | Milestone | Significance |

| 1960s | Discovery and isolation of "gummiferin" from Atractylis gummifera. nih.gov | Initial identification of the compound that would become known as Carboxyatractyloside. |

| 1964 | Postulation of the existence of an ADP/ATP transporter. nih.gov | Provided the theoretical framework for understanding the target of CATR. |

| 1970s | Characterization as a potent, non-competitive inhibitor of the adenine nucleotide translocase (ANT). wikipedia.org | Established CATR as a superior tool for mitochondrial research compared to atractyloside. |

| 1989 | Sequencing of the human ADP/ATP translocase. nih.gov | Enabled a more detailed molecular understanding of the CATR binding site and its inhibitory mechanism. |

| 2003 | Elucidation of the crystal structure of the ANT-carboxyatractyloside complex. nih.gov | Provided a definitive structural basis for the inhibitory action of CATR on the adenine nucleotide translocase. |

Current Knowledge Gaps and Unresolved Questions in Carboxyatractyloside (dipotassium) Biology

Furthermore, a more detailed description of the physiological roles of atractylosides, including carboxyatractyloside, is still needed. nih.gov Beyond its role as a potent inhibitor of oxidative phosphorylation, its influence on other mitochondrial processes is an area of active investigation. For instance, the precise mechanisms by which CATR might modulate cellular signaling pathways that are linked to mitochondrial function are not completely understood. The question remains as to whether all of its observed effects can be solely attributed to the cessation of ADP/ATP transport or if more subtle, direct or indirect, interactions are at play.

Emerging Research Avenues and Potential Applications

Carboxyatractyloside continues to be a valuable pharmacological tool, enabling researchers to explore complex aspects of mitochondrial biology. Its utility extends beyond simply blocking ATP synthesis, with emerging applications in the study of mitochondrial structure, function, and signaling.

Further Exploration of Physiological Roles of Atractylosides

Recent research has utilized carboxyatractyloside to investigate the nuanced physiological roles of the adenine nucleotide translocase. For example, studies have employed CATR to differentiate between the functions of various ANT isoforms. Research on brown-fat mitochondria has suggested that different ANT isoforms may be responsible for basal proton leak and fatty-acid-induced uncoupling, with CATR being used to parse these distinct functions. nih.gov This highlights how CATR can be used to dissect the specific contributions of ANT to cellular thermogenesis and energy expenditure beyond its canonical role in ATP transport.

Insights into Mitochondrial Dynamics and Architecture Modulation

The adenine nucleotide translocase has been implicated in the regulation of the mitochondrial permeability transition pore (MPTP), a key player in programmed cell death. Carboxyatractyloside, by binding to ANT and stabilizing a specific conformation, can influence the opening of the MPTP. oroboros.at This property is being exploited to study the intricate relationship between mitochondrial bioenergetics and the structural changes that accompany apoptosis. By inducing or preventing the permeability transition, CATR allows researchers to probe the downstream consequences of MPTP opening on mitochondrial architecture and cellular fate. nih.gov Recent studies have used CATR to investigate mitochondrial dysfunction in the context of lipotoxicity, demonstrating its utility in models of metabolic disease. nih.gov

Continued Investigation into Mitochondrial Calcium Signaling Mechanisms

The mitochondrial permeability transition pore is also a critical regulator of mitochondrial calcium homeostasis. The opening of the MPTP can lead to the release of calcium from the mitochondrial matrix, a significant event in cellular calcium signaling. Carboxyatractyloside's ability to modulate the MPTP makes it an indirect but powerful tool for investigating mitochondrial calcium dynamics. Studies have shown that the effect of carboxyatractyloside on mitochondrial calcium release can be influenced by the intramitochondrial concentration of other ions, such as potassium, suggesting a complex interplay of factors in regulating mitochondrial calcium signaling. nih.gov As our understanding of the central role of mitochondria in shaping cellular calcium signals in health and disease grows, nih.gov CATR will likely remain a key compound for dissecting the molecular mechanisms involved.

Q & A

Q. What are the standard experimental models for evaluating carboxyatractyloside’s mitochondrial inhibitory activity?

Carboxyatractyloside (CAT) is studied using isolated mitochondria from liver or heart tissues to assess its inhibition of the ADP/ATP carrier. Key parameters include oxygen consumption rates (via Clark-type electrodes), ATP synthesis assays, and membrane potential measurements using fluorescent probes like Rhodamine 122. Dose-response curves should be established with concentrations ranging from 1–100 µM to determine IC50 values .

Q. How is carboxyatractyloside structurally characterized in plant extracts?

Structural elucidation involves 1D/2D NMR (e.g., NOESY for stereochemistry), high-resolution mass spectrometry (HR-MS), and HPLC coupled with UV/Vis or MS detection. For diterpenoid glycosides like CAT, NMR analysis focuses on distinguishing glycosylation patterns and carboxyl groups, while MS confirms molecular weight and fragmentation pathways .

Q. What safety protocols are critical when handling carboxyatractyloside in laboratory settings?

CAT is highly toxic (H301/H311/H331 hazard codes). Researchers must use PPE (gloves, lab coats, face shields), work in fume hoods for powder handling, and store the compound at –20°C in airtight containers. Emergency protocols for inhalation or skin exposure should align with OSHA guidelines .

Q. Which analytical methods are recommended for quantifying carboxyatractyloside in plant matrices?

Reverse-phase HPLC with a C18 column and UV detection at 210–220 nm is standard. Mobile phases often combine water-acetonitrile with 0.1% formic acid. Validation parameters (linearity, LOD/LOQ) must adhere to ICH guidelines. For complex matrices, LC-MS/MS improves specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in carboxyatractyloside’s reported bioactivity across studies?

Discrepancies in acaricidal efficacy or toxicity may arise from variations in extraction purity, solvent residues, or bioassay conditions (e.g., Tetranychus urticae strain differences). Meta-analyses should standardize mortality calculations using Abbott’s formula and control for solvent effects (e.g., DMSO cytotoxicity). Cross-study comparisons require normalized LC50 values and transparent reporting of compound purity .

Q. What formulation challenges limit carboxyatractyloside’s practical application as a green acaricide?

CAT’s hydrophilicity and instability under field conditions necessitate encapsulation in nanoemulsions or liposomes. Researchers must optimize surfactant ratios (e.g., Tween 80:Span 80) for colloidal stability and evaluate UV degradation kinetics. In vivo persistence studies in crop systems are critical to assess residual efficacy .

Q. How does carboxyatractyloside’s mechanism differ from atractyloside in mitochondrial inhibition?

While both inhibit the ADP/ATP carrier, CAT’s carboxyl group enhances binding affinity to the carrier’s matrix-facing conformation. Competitive binding assays using radiolabeled ATP (³²P-ATP) and molecular docking simulations can clarify structural determinants of potency. Comparative studies should measure Ki values under identical pH and ionic conditions .

Q. What experimental designs mitigate carboxyatractyloside’s cytotoxicity in non-target organisms?

Tiered ecotoxicology assessments are recommended: (1) In vitro cytotoxicity screening (e.g., mammalian cell lines like HepG2), (2) selective toxicity studies using insect vs. mammalian mitochondria, and (3) field trials with controlled release formulations. Sublethal endpoints (e.g., oviposition inhibition in mites) reduce reliance on lethal doses .

Q. How can synergistic effects between carboxyatractyloside and other diterpenoids enhance bioactivity?

Fractional inhibitory concentration (FIC) indices should be calculated for combinations with atractyligenin or atractyloside. Isobologram analyses and time-kill assays (e.g., against Staphylococcus aureus) can identify additive/synergistic interactions. Mechanistic studies must differentiate membrane disruption from oxidative stress pathways .

Q. What advanced statistical methods validate carboxyatractyloside’s dose-response relationships?

Non-linear regression models (e.g., four-parameter logistic curves) are preferred over ANOVA for sigmoidal data. For sublethal effects, mixed-effects models account for repeated measures in oviposition or feeding assays. Software like R/BioStat v5.0 enables arcsine transformation of proportional data and post-hoc Tukey corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.